molecular formula C12H24N2O2 B2817973 Tert-butyl 2-(aminomethyl)azepane-1-carboxylate CAS No. 889947-68-6

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate

Cat. No.: B2817973
CAS No.: 889947-68-6
M. Wt: 228.336
InChI Key: JSPIOSPOMRTJBE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (CAS 1609407-10-4) is a seven-membered azepane ring derivative with a tert-butyl carbamate group at position 1 and an aminomethyl substituent at position 2. Its hydrochloride salt form has a molecular formula of C₁₂H₂₅ClN₂O₂ and a molecular weight of 264.79 g/mol . This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for active pharmaceutical ingredients (APIs), leveraging its amine functionality for further derivatization.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPIOSPOMRTJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889947-68-6
Record name tert-butyl 2-(aminomethyl)azepane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The azepane ring provides structural stability, enhancing the compound’s effectiveness in its applications .

Comparison with Similar Compounds

Positional Isomerism: Tert-butyl 4-(aminomethyl)azepane-1-carboxylate (CAS 1369353-14-9)

  • Structure: The aminomethyl group is at position 4 instead of position 2.
  • Applications : Used as a high-purity (98%) intermediate for API synthesis .
  • Key Differences: The altered substituent position may influence steric interactions in biological targets.

Substituent Variation: Tert-butyl 2-methylazepane-1-carboxylate (CAS 146337-40-8)

  • Structure: A methyl group replaces the aminomethyl substituent at position 2.
  • Molecular Formula: C₁₂H₂₃NO₂ (MW 213.32 g/mol) .
  • Key Differences :
    • The lack of an amine group limits its utility in reactions requiring nucleophilic or hydrogen-bonding interactions.
    • Simpler synthesis due to the absence of amine protection/deprotection steps .

Functional Group Modification: Tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate (CAS 1223748-50-2)

  • Structure: Features a 2-methoxyethylamino group at position 4.
  • Molecular Formula : C₁₄H₂₈N₂O₃ (MW 272.38 g/mol) .
  • Classified as an irritant, unlike the unclassified aminomethyl analogs .

Ring System Variation: Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

  • Structure: Cyclopentane ring (5-membered) with ethyl and aminomethyl substituents.
  • Synthesis : Involves LAH reduction, mesylation, and amination .
  • The ethyl group introduces additional steric bulk compared to azepane derivatives .

Heterocyclic Substituent: Tert-butyl 2-(azetidin-3-yl)azepane-1-carboxylate (CAS 1936689-54-1)

  • Structure : Azetidine (4-membered cyclic amine) substituent at position 2.
  • Key Differences: The strained azetidine ring may enhance reactivity or alter pharmacokinetic properties. Limited toxicity data compared to aminomethyl analogs .

Comparative Data Table

Compound Name CAS Number Substituent(s) Molecular Formula MW (g/mol) Key Applications
Tert-butyl 2-(aminomethyl)azepane-1-carboxylate HCl 1609407-10-4 2-aminomethyl C₁₂H₂₅ClN₂O₂ 264.79 Pharmaceutical intermediate
Tert-butyl 4-(aminomethyl)azepane-1-carboxylate 1369353-14-9 4-aminomethyl C₁₂H₂₄N₂O₂ 228.33 API synthesis
Tert-butyl 2-methylazepane-1-carboxylate 146337-40-8 2-methyl C₁₂H₂₃NO₂ 213.32 Not specified
Tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate 1223748-50-2 4-(2-methoxyethylamino) C₁₄H₂₈N₂O₃ 272.38 Research use
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate - 2-ethyl, 4-aminomethyl (cyclopentane) C₁₃H₂₅NO₂ 227.34 Synthetic intermediate

Biological Activity

Tert-butyl 2-(aminomethyl)azepane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological applications.

Chemical Structure and Properties

This compound features an azepane ring, a tert-butyl group, and an aminomethyl substituent. The molecular formula is C12H23N1O2C_{12}H_{23}N_{1}O_{2}, with a molecular weight of approximately 227.33 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural components:

  • Aminomethyl Group : This group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.
  • Azepane Ring : Provides structural rigidity, which is crucial for binding to specific target sites in biological systems.

These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : Preliminary studies suggest it may inhibit various kinases involved in cancer pathways, potentially serving as a lead compound in cancer therapy.
  • G-Protein Coupled Receptors (GPCRs) : Interaction studies have shown potential binding affinity to GPCRs, which are critical in numerous signaling pathways related to metabolic processes and disease states .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Here are some notable findings:

StudyFindings
Kakkar et al. (2019) Investigated derivatives of azepane compounds for their anticancer properties; found significant cytotoxicity in certain tumor cell lines.
MDPI Review (2023) Discussed the synthesis of piperidine and azepane derivatives with potential anticancer activity; emphasized structure-activity relationships.
PMC Article (2020) Explored receptor-ligand interactions for azepane derivatives; noted importance of structural features in enhancing receptor affinity.

Comparative Analysis with Similar Compounds

The comparison of this compound with other structurally related compounds highlights its unique properties:

CompoundStructural FeaturesBiological Activity
Tert-butyl 4-(methylamino)azepane-1-carboxylateMethylamino substituentPotential enzyme inhibitor with anticancer properties
Tert-butyl 4-(pyridin-2-ylmethyl)azepane-1-carboxylatePyridine ringInvestigated for hypertension and cancer treatment
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylatePiperidine ringPotential enzyme inhibitor

Q & A

Basic: What are the key synthetic steps and purification methods for Tert-butyl 2-(aminomethyl)azepane-1-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Reacting azepane derivatives with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
  • Step 2 : Functionalizing the azepane ring with an aminomethyl group, often via reductive amination or nucleophilic substitution.
  • Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate integrity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the azepane backbone, tert-butyl group, and aminomethyl substituent.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 228.33 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during tert-butyl chloroformate addition to minimize side reactions.
  • Catalyst Screening : Testing bases like triethylamine or DMAP to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Design of Experiments (DoE) : Statistical tools like factorial design to evaluate interactions between variables (pH, stoichiometry) .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or structural analogs. Mitigation approaches:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives with systematic functional group modifications (e.g., tert-butyl vs. benzyl carbamates).
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to validate potency .

Advanced: What computational methods predict the compound’s reactivity in drug design?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., GPCRs) to prioritize derivatives.
  • DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • MD Simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .

Basic: What are the primary applications in medicinal chemistry?

  • Intermediate for Peptidomimetics : The azepane scaffold mimics peptide turn structures, aiding protease inhibitor design.
  • Pharmacophore Development : Functional groups (e.g., aminomethyl) enable hydrogen bonding with biological targets .

Advanced: How to design derivatives for selective enzyme inhibition?

  • Bioisosteric Replacement : Swap the tert-butyl group with trifluoroacetyl to modulate lipophilicity.
  • Ring Modifications : Introduce spirocyclic or fused rings (e.g., diazaspiro[3.5]nonane) to enhance target specificity.
  • Protecting Group Strategies : Use acid-labile groups (Boc) for controlled deprotection in multi-step syntheses .

Advanced: How to address stability issues during storage or reactions?

  • Storage : Store at -20°C under nitrogen to prevent hydrolysis of the Boc group.
  • Stability Screening : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products.
  • Buffered Conditions : Maintain pH 6–8 in aqueous reactions to avoid tert-butyl group cleavage .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroformate).
  • Spill Management : Neutralize acidic/basic spills with appropriate adsorbents (e.g., sodium bicarbonate) .

Advanced: How to analyze reaction mechanisms for key transformations?

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., proton transfer in amide formation).
  • Trapping Experiments : Use radical scavengers (TEMPO) to confirm/rule out radical intermediates.
  • In Situ IR : Monitor carbonyl stretching frequencies to track reaction progress in real time .

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